2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride
Overview
Description
“2-(Azepan-2-yl)ethan-1-ol hydrochloride” is an organic compound with the molecular formula C8H18ClNO . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(Azepan-2-yl)ethan-1-ol hydrochloride” is1S/C8H17NO.ClH/c10-7-5-8-4-2-1-3-6-9-8;/h8-10H,1-7H2;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-(Azepan-2-yl)ethan-1-ol hydrochloride” has a molecular weight of 179.69 . It appears as a powder and is typically stored at room temperature .Scientific Research Applications
Pharmacological Significance and Therapeutic Applications
Azepane-based compounds have demonstrated a wide range of pharmacological properties, making them a focal point in medicinal chemistry. These compounds are associated with various therapeutic applications, such as anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more. Their significance lies in the development of new, less toxic, and highly active analogs that can serve as potent medications for numerous diseases. The structure-activity relationship (SAR) and molecular docking studies of azepane-based compounds offer insights into their potential as bioactive compounds, guiding future drug discovery efforts (Gao-Feng Zha et al., 2019).
Chemical and Biological Properties
The review of seven-membered heterocyclic compounds, including azepine, azepane, and azepinone, emphasizes their significant pharmacological and therapeutic implications. These compounds have been studied for their synthesis, reactions, and biological properties, showcasing their relevance in research and potential for further exploration. Despite extensive research on their chemical properties, the biological aspects of azepane and its derivatives remain underexplored, presenting opportunities for future studies (Manvinder Kaur et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-(azepan-2-yl)-1-phenylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13;/h1,3-4,7-8,13,15H,2,5-6,9-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQANLGRNJPJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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